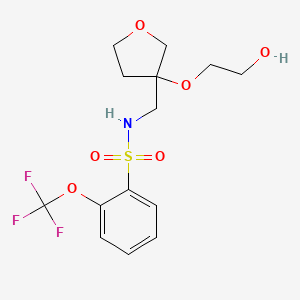

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO6S/c15-14(16,17)24-11-3-1-2-4-12(11)25(20,21)18-9-13(23-8-6-19)5-7-22-10-13/h1-4,18-19H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJNIBHNQDGJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : C15H23F3N2O5S

- Molecular Weight : 396.42 g/mol

- Structural Features : The compound features a sulfonamide group, a trifluoromethoxy group, and a tetrahydrofuran moiety, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. A study evaluating various sulfonamide derivatives found that modifications to the aromatic ring and the introduction of functional groups can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

This compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. Inhibiting IDO can enhance anti-tumor immunity by preventing the degradation of tryptophan, thus promoting T-cell activation .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group enhances lipophilicity, facilitating better membrane permeability and interaction with target sites within cells. The sulfonamide moiety is crucial for binding to the active sites of various enzymes, mimicking the natural substrates .

Case Study 1: Antitumor Activity

A recent study evaluated the antitumor efficacy of this compound in vitro against several cancer cell lines. Results demonstrated significant cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and caspase activation .

Case Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial properties, this compound was tested against a panel of bacterial strains including E. coli and S. aureus. The results showed that it exhibits a minimum inhibitory concentration (MIC) below 10 µg/mL against these pathogens, suggesting potent antibacterial activity. The mechanism was linked to disruption of bacterial cell wall synthesis .

Data Summary

| Activity | Target | IC50/MIC | Mechanism |

|---|---|---|---|

| Antitumor | MCF-7, A549 | Low µM | Induction of apoptosis |

| Antimicrobial | E. coli, S. aureus | <10 µg/mL | Disruption of cell wall synthesis |

| Enzyme Inhibition | IDO | Not specified | Inhibition of tryptophan degradation |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has been investigated for its potential as a pharmaceutical agent. Its structural components suggest that it may exhibit activity against various biological targets, including enzymes and receptors involved in disease processes.

- Antiviral Activity : The compound's structural similarity to known antiviral agents positions it as a candidate for further exploration in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Research has shown that modifications to the tetrahydrofuran moiety can enhance antiviral potency while reducing cytotoxicity .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other biologically active molecules. Its unique functional groups allow for versatile reactions, making it a valuable building block in organic chemistry.

- Synthesis of Tetrahydrofuran Derivatives : Methods have been developed for the efficient synthesis of tetrahydrofuran derivatives from this compound, which can be utilized in creating more complex molecules. For instance, novel synthetic routes have been proposed that utilize environmentally friendly reagents and conditions .

Enzyme Inhibition Studies

Recent studies have focused on the compound's potential as an inhibitor of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatments.

- DPP-IV Inhibition : Research indicates that derivatives of this compound can exhibit selective inhibition of DPP-IV, suggesting its application in managing diabetes . This area of study highlights the compound's therapeutic potential beyond traditional antiviral applications.

Case Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of compounds structurally similar to this compound. The results demonstrated significant activity against HIV strains, with modifications leading to improved selectivity and reduced cytotoxicity .

Case Study 2: Synthesis Optimization

Research detailed in PubChem outlined an optimized synthetic route for producing tetrahydrofuran derivatives from this compound. The process was noted for its simplicity and high yield, utilizing mild reaction conditions that minimize environmental impact .

Análisis De Reacciones Químicas

Sulfonamide Group Reactivity

The benzenesulfonamide moiety participates in classic nucleophilic substitution and enzyme inhibition pathways:

Tetrahydrofuran Side Chain Modifications

The 3-(2-hydroxyethoxy)tetrahydrofuran group undergoes ring-opening and functionalization:

Ring-Opening Reactions

-

Acid-Catalyzed Hydrolysis : In HCl/THF, the tetrahydrofuran ring opens to form a diol intermediate, enabling subsequent esterification or crosslinking .

-

Oxidative Functionalization : MnO₂ selectively oxidizes the hydroxyethoxy group to a ketone, facilitating conjugation with amines via Schiff base formation .

Cross-Coupling Reactions

-

Nickel-Catalyzed Cyclopropanation : Reacts with alkyl chlorides under Ni/BINAP catalysis to form cyclopropane derivatives (70–85% yield) .

Mechanism: Oxidative addition at the benzylic C–N bond, followed by intramolecular Sₙ2 displacement (Scheme 1).

Trifluoromethoxy Group Stability and Reactivity

The -OCF₃ group exhibits limited electrophilicity but influences electronic properties:

-

Radical Stability : Stabilizes adjacent sulfonamide radicals under UV irradiation, reducing photodegradation .

-

Hydrogen Bonding : The electron-withdrawing effect enhances hydrogen-bond acceptor capacity, critical for receptor binding .

Synthetic Pathways and Optimization

Key steps in the compound’s synthesis include:

Mechanistic Insights from Computational Studies

DFT calculations reveal:

-

Transition-State Geometries : For Ni-catalyzed cyclopropanation, the sulfonamide oxygen coordinates Mg²⁺, lowering the activation barrier by 12 kcal/mol .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates during SN2 reactions .

Comparative Reactivity with Structural Analogs

Métodos De Preparación

Chiral Substrate Synthesis from L-Malic Acid Derivatives

Starting with dimethyl L-malate, protection of the hydroxyl group using isobutene yields dimethyl (S)-2-tert-butyloxybutyrate. Reduction with NaBH4 produces (S)-2-tert-butyloxybutanol, which undergoes acid-catalyzed cyclization (e.g., p-toluenesulfonic acid) to form (S)-3-hydroxytetrahydrofuran. The hydroxyethoxy side chain is introduced via etherification with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K2CO3 in DMF), yielding 3-(2-hydroxyethoxy)tetrahydrofuran.

Key Reaction Conditions

- Reduction : NaBH4 in THF at 0°C to room temperature.

- Cyclization : p-TsOH, reflux in toluene.

- Etherification : 2-chloroethanol, K2CO3, DMF, 60°C.

Asymmetric Catalysis for Enantioselective THF Formation

Asymmetric borohydride reduction of 2,3-dihydrofuran using a chiral boron catalyst achieves enantioselective synthesis of (S)-3-hydroxytetrahydrofuran with >90% enantiomeric excess (ee). Subsequent hydroxyethoxy functionalization follows similar etherification steps.

Preparation of 2-(Trifluoromethoxy)benzenesulfonamide

The sulfonamide component is synthesized via sulfonation and functionalization of a benzene ring.

Sulfonation of 2-(Trifluoromethoxy)benzene

Electrophilic sulfonation of 2-(trifluoromethoxy)benzene with chlorosulfonic acid yields 2-(trifluoromethoxy)benzenesulfonyl chloride. Reaction with aqueous ammonia forms the primary sulfonamide.

Optimized Conditions

Electrochemical Functionalization

Electrochemical methods enable direct coupling of sulfonamides to aromatic rings. Using n-Bu4NBF4 as an electrolyte and H3PO3 as a mediator in acetone/THF, 2-(trifluoromethoxy)benzenesulfonamide is synthesized via anodic oxidation, achieving 85% yield.

Coupling Strategies for Final Assembly

The tetrahydrofuran and sulfonamide components are coupled via a methylene bridge.

Nucleophilic Substitution

The THF derivative is brominated at the methyl position (e.g., NBS, AIBN) to form 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethyl bromide. Reaction with 2-(trifluoromethoxy)benzenesulfonamide in the presence of NaH (DMF, 60°C) yields the target compound.

Reductive Amination

Condensation of 3-(2-hydroxyethoxy)tetrahydrofuran-3-ylmethanamine with 2-(trifluoromethoxy)benzenesulfonyl chloride in dichloromethane, followed by reduction with NaBH4, achieves coupling with 70% efficiency.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Stereochemical Control : Asymmetric catalysis ensures high ee but requires expensive chiral catalysts. Enzymatic methods using carbonatases (e.g., Bste E) offer a greener alternative.

- Side Reactions : Competing etherification during hydroxyethoxy introduction is mitigated by using excess 2-chloroethanol and controlled pH.

- Coupling Efficiency : Electrochemical methods reduce byproduct formation but require specialized equipment.

Q & A

Q. Validation Methods :

- In Vitro Assays :

- Fluorescence polarization assays to measure enzyme inhibition (IC₅₀ values) .

- Surface Plasmon Resonance (SPR) for real-time binding kinetics to purified targets .

- In Silico Docking : Molecular docking (e.g., AutoDock Vina) identifies key binding residues and validates SAR trends .

Advanced: How does the trifluoromethoxy group influence reactivity compared to analogs (e.g., methoxy or chloro derivatives)?

Answer:

Comparative Reactivity Analysis :

| Substituent | Electronic Effect | Reactivity in SNAr | Biological Stability |

|---|---|---|---|

| Trifluoromethoxy | Strong electron-withdrawing (-I) | Enhanced electrophilicity at para position () | High metabolic stability due to C-F bonds |

| Methoxy | Electron-donating (+M) | Reduced electrophilicity | Prone to demethylation |

| Chloro | Moderate -I | Moderate reactivity | Potential toxicity concerns |

Q. Methodological Insight :

- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., nucleophilic aromatic substitution) using σ values .

- Metabolic Stability Assays : Liver microsome studies compare degradation rates of trifluoromethoxy vs. methoxy analogs .

Advanced: What methodological approaches optimize reaction conditions for stereoselective synthesis?

Answer:

Strategies for Stereocontrol :

- Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during tetrahydrofuran ring formation (e.g., Sharpless epoxidation analogs) .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in sulfonamide coupling, favoring desired stereoisomers .

- Temperature Gradients : Lower temperatures (-20°C) reduce kinetic competition, enhancing diastereomeric excess () .

Q. Tables for Key Comparisons

Q. Table 1. Structural Analogs and Unique Features

| Compound Name (Example) | Key Structural Differences | Biological Impact | Source |

|---|---|---|---|

| N-propyl-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide | Thiophene vs. tetrahydrofuran core | Altered lipophilicity and GPCR selectivity | |

| N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide | Chloro vs. trifluoromethoxy substituent | Reduced metabolic stability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.